5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE

Description

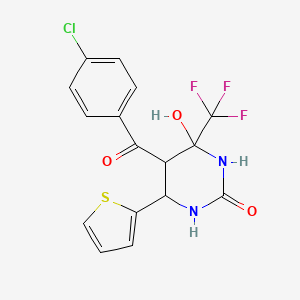

The compound 5-(4-chlorobenzoyl)-4-hydroxy-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one features a 1,3-diazinan-2-one core, a six-membered heterocyclic ring with two nitrogen atoms. Key substituents include:

- Thiophen-2-yl group at position 6: Introduces aromatic sulfur, improving bioavailability and metabolic stability.

- Trifluoromethyl and hydroxyl groups at position 4: The electron-withdrawing trifluoromethyl group increases chemical stability, while the hydroxyl group enables hydrogen bonding.

Properties

IUPAC Name |

5-(4-chlorobenzoyl)-4-hydroxy-6-thiophen-2-yl-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N2O3S/c17-9-5-3-8(4-6-9)13(23)11-12(10-2-1-7-26-10)21-14(24)22-15(11,25)16(18,19)20/h1-7,11-12,25H,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEQHSJHBCNENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

Formation of Intermediate Compounds: The initial steps involve the synthesis of key intermediates, such as 4-chlorobenzoyl chloride and thiophene derivatives.

Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions, particularly at the chlorobenzoyl group, to form reduced derivatives.

Substitution: The thiophene ring and chlorobenzoyl group can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE has numerous applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve inhibition of key bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s structural analogs differ primarily in their heterocyclic cores and substituents, impacting physicochemical and biological properties:

*Molecular weight calculated based on formula.

Key Observations:

Physicochemical Properties

Structural and Crystallographic Insights

- Planarity and Packing : Isostructural compounds () with triclinic symmetry (P̄1) exhibit near-planar conformations, suggesting similar packing arrangements for the target compound. The perpendicular orientation of substituents (e.g., fluorophenyl groups in ) may influence crystallinity .

- Hydrogen Bonding : The hydroxyl group in the target compound likely participates in intermolecular hydrogen bonds, a feature critical for crystal stability .

Q & A

Q. What synthetic routes are optimized for producing 5-(4-chlorobenzoyl)-4-hydroxy-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and substituted aldehydes under acidic conditions. Key variables include:

- Solvent selection : Ethanol or methanol is preferred for cyclization, as polar protic solvents enhance intermediate stability (e.g., Schiff base formation) .

- Catalysts : Acidic catalysts (e.g., acetic acid) promote cyclization, while sodium acetate buffers pH to avoid premature decomposition .

- Temperature : Reflux conditions (70–100°C) are critical for driving the reaction to completion.

To optimize yield, perform fractional factorial experiments varying solvent ratios, catalyst concentrations, and heating durations. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and the trifluoromethyl group (distinct F NMR signals at ~-60 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., hydroxy group orientation) via single-crystal analysis. Prepare crystals by slow evaporation in DMF/ethanol mixtures .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~465 Da) and detect fragmentation patterns unique to the diazinan-2-one core .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC for byproducts like dehydroxylated or oxidized derivatives .

- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 3–9). Prefer anhydrous DMSO for long-term storage to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step during synthesis?

Methodological Answer: The cyclization proceeds via a Schiff base intermediate formed between the aldehyde and thiosemicarbazide. Density functional theory (DFT) simulations can model transition states to identify rate-limiting steps (e.g., nucleophilic attack by the hydroxy group). Experimental validation:

- Isotopic Labeling : Use O-labeled water to track oxygen incorporation in the hydroxy group during cyclization.

- Kinetic Studies : Monitor reaction progress under pseudo-first-order conditions to determine activation energy .

Q. How can computational modeling predict the compound’s bioactivity or environmental fate?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets for the chlorobenzoyl group). Validate with in vitro assays .

- Environmental Persistence Modeling : Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential. Prioritize metabolites (e.g., hydrolyzed diazinan-2-one) for ecotoxicity testing .

Q. How should researchers address contradictory data in literature regarding the compound’s bioactivity?

Methodological Answer:

- Meta-Analysis : Compile datasets from published IC values and standardize assay conditions (e.g., cell lines, incubation times). Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers .

- Dose-Response Reproducibility : Replicate studies with strict controls for solvent purity (e.g., DMSO ≤0.1%) and ATP levels in cell viability assays .

Q. What methodologies evaluate the compound’s ecological impact in long-term environmental studies?

Methodological Answer:

- Microcosm Experiments : Simulate soil/water systems spiked with the compound (1–100 ppm). Monitor degradation via LC-MS/MS and assess microbial diversity shifts via 16S rRNA sequencing .

- Trophic Transfer Studies : Expose Daphnia magna (primary consumers) and zebrafish (secondary consumers) to sublethal doses. Measure bioaccumulation factors (BAFs) and histological changes in liver/gills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.